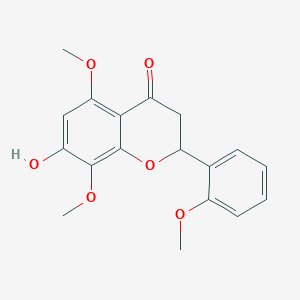![molecular formula C11H10N4 B13400163 3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 is a deuterated derivative of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline. This compound is known for its mutagenic properties and is commonly found in high-temperature cooked meats and tobacco smoke . The deuterated form, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3, is often used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 involves the incorporation of deuterium atoms into the parent compound, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways due to its stable isotope labeling.
Medicine: Utilized in medical research to understand the mechanisms of mutagenesis and carcinogenesis.
Industry: Applied in the food industry to study the formation of mutagenic compounds during cooking processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. The activated metabolites can form adducts with DNA, leading to mutations and potential carcinogenesis . The compound induces single-base substitutions and exon deletions, increasing cell death in a concentration-dependent manner .
Comparison with Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 is unique due to its deuterated nature, which makes it valuable for tracing and studying metabolic pathways. Similar compounds include:
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: The non-deuterated parent compound, known for its mutagenic properties.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Another mutagenic compound found in cooked foods.
(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)azanyl acetate: A derivative with different functional groups.
These compounds share similar structures and mutagenic properties but differ in their specific functional groups and isotopic labeling, which affects their applications and mechanisms of action.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
7,8,9-trideuterio-3-methylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i2D,3D,6D |
InChI Key |
ARZWATDYIYAUTA-WQNTXASMSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C=CC3=C2N=C(N3C)N)N=C1[2H])[2H] |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


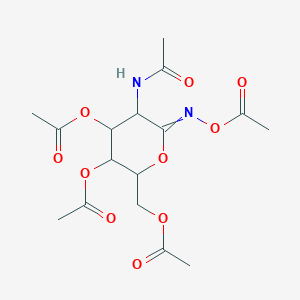
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
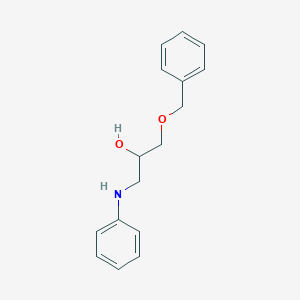
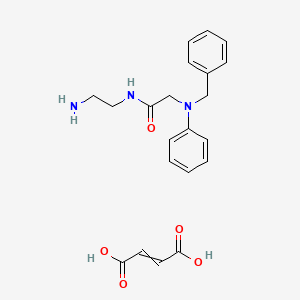

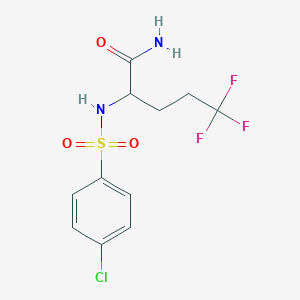
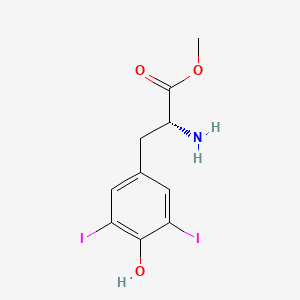
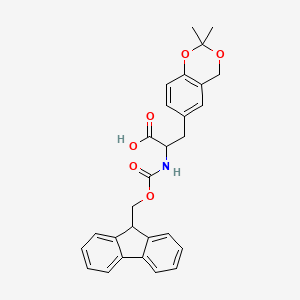
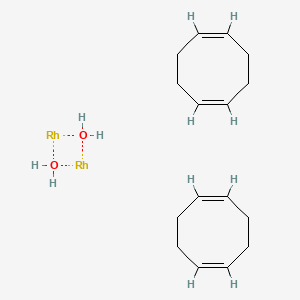
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)

![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
